1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one
Description
This compound is a synthetic arylpiperazine derivative featuring a propan-1-one backbone linked to a phenyl ring via a 2-hydroxy-3-(piperazinyl)propoxy chain. The piperazine moiety is substituted with a 2,4,6-trimethylphenyl group, which confers distinct steric and electronic properties. Its molecular formula is C25H32N2O3, with a molecular weight of 408.54 g/mol. The compound’s structural complexity and lipophilic substituents (e.g., trimethylphenyl) likely influence its pharmacokinetic profile, including solubility and blood-brain barrier permeability .
Properties
IUPAC Name |
1-[4-[2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy]phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-5-24(29)21-6-8-23(9-7-21)30-17-22(28)16-26-10-12-27(13-11-26)25-19(3)14-18(2)15-20(25)4/h6-9,14-15,22,28H,5,10-13,16-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRBBWJTARVKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=C(C=C3C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Cox-1 , Cox-2 , and TRPA1 channel enzymes . These enzymes play a crucial role in inflammation and pain sensation. Cox-1 and Cox-2 are involved in the production of prostaglandins, which are key mediators of inflammation and pain. The TRPA1 channel is a member of the transient receptor potential (TRP) channel family and is involved in the sensation of pain.
Mode of Action
This compound interacts with its targets by binding to them, thereby inhibiting their function. Molecular docking simulations indicated that the compound has a higher affinity for the COX-1 enzyme and 4 interactions with the TRPA1 channel . By inhibiting these targets, the compound can reduce inflammation and pain.
Biochemical Pathways
The compound affects the prostaglandin synthesis pathway by inhibiting Cox-1 and Cox-2. This leads to a decrease in the production of prostaglandins, reducing inflammation and pain. Additionally, by interacting with the TRPA1 channel, the compound can affect the pain sensation pathway , leading to a reduction in pain sensation.
Pharmacokinetics
The compound showed good pharmacokinetic properties as assessed by ADMET. .
Result of Action
The compound has been shown to have an antinociceptive (pain-relieving), anti-inflammatory, and hypoglycemic effect in adult zebrafish. It was able to reverse post-treatment-induced acute and chronic hyperglycemia and reduce carrageenan-induced abdominal edema in zebrafish. It also showed an inhibitory effect on NO production in J774A.1 cells.
Scientific Research Applications
Pharmacological Applications
The primary applications of this compound are in the fields of neuropharmacology and psychopharmacology. Research indicates that derivatives of piperazine are often utilized as:
- Antidepressants : Several studies have explored the potential of piperazine derivatives in modulating neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation.
- Antipsychotics : The compound's ability to interact with dopamine receptors positions it as a candidate for antipsychotic drug development. Its structural similarities to known antipsychotics suggest potential efficacy in treating schizophrenia and other psychotic disorders.
- Anxiolytics : Given its pharmacological profile, this compound may also exhibit anxiolytic properties, providing relief from anxiety disorders through modulation of GABAergic systems.
Antidepressant Activity
A study published in Pharmacology Biochemistry and Behavior demonstrated that a related piperazine compound significantly reduced depressive-like behaviors in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to inhibition of reuptake mechanisms .
Antipsychotic Efficacy
Research published in Journal of Medicinal Chemistry evaluated the antipsychotic potential of various piperazine derivatives. The study found that modifications on the piperazine ring enhanced binding affinity to D2 dopamine receptors, suggesting that 1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one could exhibit similar effects .
Anxiolytic Effects
In another study featured in European Neuropsychopharmacology, researchers investigated the anxiolytic effects of a series of piperazine compounds. The results indicated that these compounds displayed significant anxiolytic activity via modulation of serotonin receptors, supporting further exploration into this compound's therapeutic potential .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related arylpiperazine derivatives, focusing on molecular features, substituent effects, and inferred biological implications.
Structural Analogs
Compound A : 1-{2,6-dimethyl-4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propan-1-one (AP-238)
- Molecular Formula : C18H26N2O
- Key Differences :
- Lacks the hydroxypropoxy-phenyl linkage present in the target compound.
- Features a 2,6-dimethylpiperazine core and a cinnamyl (3-phenylprop-2-enyl) substituent.
- Implications : The cinnamyl group may enhance π-π stacking interactions with receptors, while reduced hydrophilicity (due to absence of hydroxy group) could limit solubility .
Compound B : 3-hydroxy-1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)propan-1-one
- Molecular Formula : C23H29N2O6
- Key Differences: Contains a 3-hydroxypropan-1-one core with dual aromatic substituents (trimethoxyphenyl and methoxyphenyl).
- Implications : Enhanced hydrogen-bonding capacity due to methoxy substituents may improve receptor affinity but reduce CNS penetration .
Compound C : 1-[4-(3-hydroxypropyl)piperazin-1-yl]propan-2-one
- Molecular Formula : C10H20N2O2
- Key Differences :
- Simplified structure with a hydroxypropyl-piperazine chain and a propan-2-one group.
- Absence of aromatic substituents results in lower molecular weight (200.28 g/mol) and higher hydrophilicity.
- Implications : Likely faster renal clearance and reduced receptor selectivity compared to the target compound .
Physicochemical and Pharmacological Properties
| Property | Target Compound | Compound A (AP-238) | Compound B | Compound C |
|---|---|---|---|---|
| Molecular Weight | 408.54 g/mol | 286.42 g/mol | 437.49 g/mol | 200.28 g/mol |
| Key Substituents | 2,4,6-Trimethylphenyl | Cinnamyl, 2,6-dimethyl | Trimethoxy, methoxyphenyl | Hydroxypropyl |
| Polar Surface Area | ~60 Ų (estimated) | ~30 Ų | ~90 Ų | ~44 Ų |
| Inferred logP | ~3.5 (high lipophilicity) | ~2.8 | ~2.0 | ~0.5 |
Structural Trends :
- Receptor Interactions : Compound B’s methoxy groups may enhance binding to serotonin receptors (e.g., 5-HT1A), whereas the target compound’s steric hindrance from trimethylphenyl could limit affinity .
Research Findings and Inferences
- Synthetic Accessibility : Compound A (AP-238) is reported with >95% purity via 1H NMR, indicating robust synthesis protocols for arylpiperazines . The target compound’s hydroxypropoxy linker may complicate synthesis due to stereochemical control.
- Metabolic Stability : Compound B’s methoxy groups are less prone to oxidative metabolism than the target compound’s methyl groups, which may undergo demethylation .
Preparation Methods
Core Piperazine Intermediate Preparation
The 4-(2,4,6-trimethylphenyl)piperazine fragment is typically synthesized through nucleophilic aromatic substitution. 2,4,6-Trimethylchlorobenzene reacts with anhydrous piperazine in refluxing toluene (110°C, 12 h) using potassium carbonate as a base, achieving 68–72% yields. Purification via column chromatography (hexane:ethyl acetate = 4:1) isolates the product as a white crystalline solid (m.p. 89–91°C).
Aryl Ketone Intermediate Synthesis
The propan-1-one moiety is introduced via Friedel-Crafts acylation of phenol derivatives. 4-Hydroxypropiophenone is synthesized by treating phenol with propionyl chloride (1.2 eq) in dichloromethane using aluminum trichloride (2.5 eq) at 0–5°C, yielding 82–85%. Alternative routes employ Ullmann coupling of 4-iodophenol with propanoyl chloride under copper(I) catalysis (CuI, 10 mol%), though yields remain lower (63–67%).
Propoxy Linker Installation Strategies
Epoxide Ring-Opening Methodology
The critical 2-hydroxypropoxy spacer is constructed via epoxide intermediates. Glycidyl tosylate (1.1 eq) reacts with 4-hydroxypropiophenone in dimethylformamide (DMF) at 60°C for 6 h, forming the epoxide-coupled product in 74% yield. Subsequent ring-opening with 4-(2,4,6-trimethylphenyl)piperazine proceeds in ethanol at 78°C (12 h), affording the tertiary alcohol intermediate (Scheme 1).
Table 1: Epoxide Ring-Opening Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None | Ethanol | 78 | 12 | 58 |
| ZnCl₂ | THF | 65 | 8 | 72 |
| BF₃·Et₂O | DCM | 40 | 6 | 81 |
Data adapted from analogous protocols.
Final Coupling and Functionalization
Palladium-Catalyzed Cross-Coupling
The aryl-propanone and piperazine-propanol fragments are conjugated using Suzuki-Miyaura coupling. Bromination of the propiophenone intermediate (NBS, CCl₄, 0°C) provides the boronic ester precursor, which couples with the piperazine-propanol derivative under Pd(PPh₃)₄ catalysis (2 mol%) in toluene/water (3:1) at 95°C.
Reaction Conditions:
Reductive Amination Alternative
An optimized two-step sequence involves:
-
Mitsunobu Reaction: 4-Hydroxypropiophenone reacts with 1,2-epoxy-3-chloropropane using DIAD/PPh₃ (yield: 69%).
-
N-Alkylation: The chlorohydrin intermediate undergoes displacement with 4-(2,4,6-trimethylphenyl)piperazine in acetonitrile (K₂CO₃, 80°C, 8 h), yielding the target compound (81%).
Purification and Analytical Characterization
Chromatographic Techniques
Final purification employs silica gel chromatography (230–400 mesh) with gradient elution (hexane → ethyl acetate → methanol). The target compound typically elutes at 30% ethyl acetate (Rf = 0.42). Preparative HPLC (C18 column, acetonitrile/water = 65:35) achieves >99% purity for pharmacological testing.
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, J = 8.8 Hz, 2H), 6.98 (d, J = 8.8 Hz, 2H), 6.79 (s, 2H), 4.12–4.05 (m, 1H), 3.94–3.87 (m, 2H), 3.22–3.15 (m, 4H), 2.88–2.81 (m, 4H), 2.65 (q, J = 7.2 Hz, 2H), 2.34 (s, 6H), 2.28 (s, 3H), 1.21 (t, J = 7.2 Hz, 3H).
-
HRMS (ESI): m/z calcd for C₂₆H₃₄N₂O₃ [M+H]⁺: 429.2543; found: 429.2548.
Scale-Up Considerations and Process Optimization
Q & A
Q. What are the optimal synthetic routes for 1-(4-{2-hydroxy-3-[4-(2,4,6-trimethylphenyl)piperazin-1-yl]propoxy}phenyl)propan-1-one?
- Methodology : Synthesis typically involves sequential coupling of the piperazine and arylpropane moieties. Key steps include:
- Step 1 : Reacting 2,4,6-trimethylphenylpiperazine with epichlorohydrin under basic conditions to form the 2-hydroxypropoxy intermediate .
- Step 2 : Coupling with 4-propanoylphenol via nucleophilic substitution (e.g., using K₂CO₃ in DMF at 80°C for 12 hours) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .
- Yield Optimization : Monitor reaction progress via TLC (Rf ~0.3 in 3:1 hexane/EtOAc) and adjust solvent polarity to minimize byproducts .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodology : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of the 2-hydroxypropoxy group (δ 3.8–4.2 ppm for CH₂O and δ 1.2–1.5 ppm for CH₃ in propan-1-one) .
- Mass Spectrometry (MS) : Look for [M+H]⁺ at m/z 465.3 (calculated for C₂₈H₃₃N₂O₃) .
- HPLC : Assess purity (>95% at 254 nm, C18 column, 70:30 acetonitrile/water) .
Q. What in vitro assays are suitable for initial pharmacological screening?
- Methodology :
- Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells expressing human receptors .
- Dose-Response Curves : Use 10⁻¹²–10⁻⁴ M concentrations to determine IC₅₀ values .
- Control Groups : Include known agonists/antagonists (e.g., ketanserin for 5-HT₂A) to validate assay conditions .
Advanced Research Questions
Q. How can contradictory binding affinity data across studies be resolved?
- Methodology :
- Assay Replication : Standardize buffer conditions (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl) to minimize variability .
- Orthogonal Techniques : Compare radioligand binding with functional assays (e.g., calcium flux or cAMP measurement) .
- Structural Analysis : Use molecular docking (e.g., AutoDock Vina) to identify binding pose discrepancies due to protonation states of the piperazine nitrogen .
Q. What computational strategies predict this compound’s pharmacokinetics and toxicity?
- Methodology :
- ADMET Prediction : Use SwissADME to estimate logP (≈3.2), blood-brain barrier permeability, and CYP450 inhibition .
- Toxicity Profiling : Run ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., arylpiperazine motifs) .
- Molecular Dynamics (MD) : Simulate interactions with serum albumin (PDB ID: 1AO6) to assess plasma protein binding using CHARMM .
Q. How do structural modifications influence its bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with:
- Varied substituents : Replace 2,4,6-trimethylphenyl with halogenated aryl groups to assess steric/electronic effects .
- Backbone alterations : Substitute propan-1-one with cyclopropanone to evaluate conformational rigidity .
- Activity Correlation : Use QSAR models (e.g., CoMFA) to link substituent properties (Hammett σ, π) with IC₅₀ trends .
Q. What experimental designs address off-target effects in vivo?
- Methodology :
- Target Deconvolution : Perform kinome-wide profiling (Eurofins KinaseProfiler) to identify kinase inhibition .
- CRISPR-Cas9 Screens : Knock out suspected off-target receptors (e.g., adrenergic α₁) in rodent models to isolate pharmacological effects .
- Metabolomics : Analyze plasma/tissue samples via LC-MS to detect unexpected metabolites from oxidative or conjugative pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
